4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-10-13(2)15(14(3)11-12)22(19,20)18-8-9-21-16(18)4-6-17-7-5-16/h10-11,17H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEMVCISFAEQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCNCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method involves the reaction of mesitylsulfonyl chloride with a suitable amine to form the mesitylsulfonamide intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of catalysts, such as palladium or rhodium complexes, and may require specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and spirocyclic compounds.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The mesitylsulfonyl group can enhance the binding affinity of the compound to its target, thereby increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, focusing on substituent variations and physicochemical differences:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Availability | Key References |
|---|---|---|---|---|---|---|
| 4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | Mesitylsulfonyl (4) | C₁₆H₂₂N₂O₃S | 324.44 | 1173073-10-3 | Discontinued | |
| 4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | 4-Methoxyphenylsulfonyl (4), Methylsulfonyl (8) | C₁₅H₂₂N₂O₆S₂ | 390.47 | 903306-61-6 | Not specified | |
| 4-[(4-Methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane | 4-Methoxyphenylsulfonyl (4) | C₁₄H₁₈N₂O₄S | 310.37 (estimated) | 1172772-69-8 | Available (Bide Pharm) | |
| 8-(3-Chloro-5-trifluoromethylpyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-ylmethanone | Pyridinyl (8), Nitrobenzoyl (4) | C₂₀H₁₈ClF₃N₄O₄ | 470.83 | 338761-08-3 | Not specified |
Substituent Effects and Functional Differences
Position 4 Modifications
- Mesitylsulfonyl vs. Methoxyphenylsulfonyl :
The mesityl group (2,4,6-trimethylphenyl) introduces greater steric hindrance and hydrophobicity compared to the smaller 4-methoxyphenyl group. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems .
Position 8 Modifications
- Methylsulfonyl vs.
Biological Activity
4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure and the presence of mesitylsulfonyl and oxa-bridge functionalities. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a spirocyclic framework that enhances its structural diversity and functional potential.
Synthesis
The synthesis typically involves multi-step organic reactions. A common method includes:
- Formation of the Spirocyclic Core : Cyclization reactions using precursors such as diazaspiro compounds.
- Sulfonyl Group Introduction : Utilizing sulfonylation reactions with mesitylsulfonyl chloride to form the desired compound.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Enzyme Inhibition
The compound may act as an enzyme inhibitor, potentially binding to active or allosteric sites of target enzymes. This mechanism can prevent substrate binding or alter enzyme conformation, making it a candidate for drug design targeting specific diseases.
Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. The sulfonyl groups may enhance interactions with microbial targets, although specific data on this compound's antimicrobial efficacy is limited.
Anticancer Potential
The unique structure of this compound positions it as a promising scaffold for developing anticancer agents. Its ability to modulate biological pathways could lead to the inhibition of cancer cell proliferation.
Research Findings and Case Studies
Several studies have explored the biological implications of related spirocyclic compounds:
- Cystinuria Treatment : A related compound, 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane), demonstrated efficacy in inhibiting l-cystine crystallization in Slc3a1-knockout mice models, suggesting that spirocyclic structures can effectively target metabolic disorders .
- Structure-Activity Relationship (SAR) : Research into the SAR of diazaspiro compounds indicates that modifications in sulfonyl groups can significantly influence biological activity and pharmacokinetic profiles .
Comparative Analysis
The following table summarizes key characteristics of this compound compared to similar compounds:
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| This compound | Mesitylsulfonyl group; Oxa-bridge | Potential enzyme inhibitor; Anticancer activity |
| 8-l-Cystinyl bis(1,8-diazaspiro[4.5]decane) | Similar spirocyclic structure | Effective against l-cystine crystallization |
| 1-Oxa-4,8-diazaspiro[4.5]decane | Lacks sulfonyl groups | Basic scaffold for further modification |
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR are essential for verifying the spirocyclic structure, including the mesitylsulfonyl group’s substituent pattern .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and purity, particularly for distinguishing isobaric intermediates .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and ring conformation, especially for novel derivatives .
How does the mesitylsulfonyl group influence the compound’s pharmacokinetic properties compared to other sulfonyl substituents?
Advanced
The mesitylsulfonyl group enhances steric bulk and electron-withdrawing effects, which can modulate:
- Lipophilicity : Increased LogP compared to smaller sulfonyl groups (e.g., tosyl), affecting membrane permeability .
- Metabolic Stability : Resistance to enzymatic sulfonamide cleavage due to steric hindrance, as observed in spirocyclic analogs .
- Receptor Binding : The mesityl group’s rigidity may improve selectivity for hydrophobic binding pockets, as seen in related PPI modulators .
What methodologies resolve contradictions in reported bioactivity data across spirocyclic diazaspiro derivatives?
Advanced
Discrepancies often arise from:
- Assay Variability : Use orthogonal assays (e.g., SPR vs. cell-based) to validate target engagement .
- Structural Heterogeneity : Compare derivatives with systematic substituent variations (e.g., replacing mesitylsulfonyl with thiophene sulfonyl) to isolate structure-activity relationships (SAR) .
- Computational Modeling : Molecular dynamics simulations can reconcile divergent binding affinities by identifying conformational flexibility in the spiro core .
What are the common purification challenges for this compound, and how are they addressed?
Q. Basic
- Low Solubility : The spirocyclic structure and sulfonyl group reduce solubility in polar solvents. Purification via reverse-phase HPLC with acetonitrile/water gradients is effective .
- Byproduct Formation : Side products from incomplete sulfonylation require iterative column chromatography (silica gel, ethyl acetate/hexane) .
- Hygroscopicity : Store under inert gas (argon) to prevent hydrolysis of the sulfonamide group .
How can computational chemistry predict the binding affinity of this compound to neurological targets?
Q. Advanced
- Molecular Docking : Models interactions with receptors like 5-HT or M1 muscarinic receptors, leveraging crystallographic data from analogous spiro compounds .
- Free Energy Perturbation (FEP) : Quantifies the impact of substituent modifications (e.g., mesitylsulfonyl vs. fluoro-substituted sulfonyl) on binding energy .
- ADMET Prediction : Tools like Schrödinger’s QikProp estimate blood-brain barrier penetration, critical for CNS-targeted derivatives .
How do reaction conditions (e.g., solvent, temperature) impact the yield of sulfonylation steps?
Q. Basic
- Solvent Choice : Dichloromethane or THF minimizes side reactions during sulfonylation, while DMF accelerates reactivity but risks decomposition .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent exothermic degradation .
- Catalysts : Triethylamine or DMAP improves sulfonate intermediate stability, boosting yields to >70% .
What structural modifications enhance the compound’s selectivity for protein-protein interaction (PPI) targets?
Q. Advanced
- Spiro Core Expansion : Enlarging the ring (e.g., 4.5 → 5.5) increases conformational flexibility, improving fit into dynamic PPI interfaces .
- Substituent Tuning : Replacing mesitylsulfonyl with 4-fluoro-3-methylbenzenesulfonyl (as in ChemDiv G499-0278) enhances halogen bonding with target residues .
- Hybrid Derivatives : Conjugation to bioactive scaffolds (e.g., bromobenzoyl in G499-0278) merges spirocyclic stability with known pharmacophores .
What are the limitations of current SAR studies for this compound class?
Q. Advanced
- Synthetic Accessibility : Complex spirocyclic synthesis limits systematic exploration of substituent libraries .
- Biological Complexity : Overlap in signaling pathways (e.g., neurotransmitter vs. inflammatory targets) complicates mechanism elucidation .
- Data Gaps : Few in vivo studies exist; most data are derived from in vitro assays, necessitating translational validation .
How is the compound’s stability under physiological conditions assessed?
Q. Advanced
- pH Stability Assays : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS to identify labile groups (e.g., sulfonamide cleavage) .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, critical for dosing predictions .
- Metabolite ID : Hepatocyte incubations with LC-HRMS detect phase I/II metabolites, guiding prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
